2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde
Description
Properties
Molecular Formula |
C9H6BrN3O |
|---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
2-bromo-6-(1,2,4-triazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-8-2-1-3-9(7(8)4-14)13-6-11-5-12-13/h1-6H |
InChI Key |
QWLWYAZMHJCGHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)N2C=NC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde from 2-bromobenzaldehyde
This guide details the high-fidelity synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde starting strictly from 2-bromobenzaldehyde .
This specific scaffold is a critical structural analog to the "privileged" biaryl cores found in dual orexin receptor antagonists (such as Suvorexant) and various agrochemicals.[1] The synthesis presents a classic regioselectivity challenge: installing a nucleophile (triazole) at the highly hindered C6 position while preserving the electrophilic aldehyde and the chemically sensitive C2-bromine atom.[2]
Part 1: Strategic Analysis & Retrosynthesis[1][2]
The Chemoselectivity Paradox
Direct functionalization of 2-bromobenzaldehyde to the target is chemically non-viable for two reasons:
-
Electronic Mismatch: The aldehyde group is a meta-director (deactivating). Electrophilic aromatic substitution would target the C3 or C5 positions, not the desired C6 (ortho).[3]
-
Nucleophilic Competition: Attempting a direct Nucleophilic Aromatic Substitution (
) is impossible without a strong leaving group (like Fluorine or Nitro) at C6.[1]
The Solution: Directed Ortho Metalation (DoM)
To bypass these electronic constraints, we employ Directed Ortho Metalation (DoM) .[1][3] By converting the aldehyde into an acetal, we create a directing group that:
-
Protects the electrophilic carbonyl.
-
Coordinates with a lithium base to direct deprotonation specifically to the C6 position (the "pocket" between the acetal and the proton).
Crucial Caveat: 2-Bromobenzaldehyde contains a bromine atom.[1][2][4][5][6] Treatment with standard alkyllithiums (e.g.,
-
Resolution: We must use a non-nucleophilic, bulky base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .[1][2][3] Its steric bulk prevents attack on the bromine, favoring the removal of the accessible C6 proton.[3]
Retrosynthetic Pathway[1]
-
Target: 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde.[1]
-
Precursor: 2-Bromo-6-iodobenzaldehyde (The Iodine provides the "handle" for selective coupling).[1]
-
Intermediate: 2-(2-Bromo-6-iodophenyl)-1,3-dioxolane (Protected/Iodinated).
Part 2: Detailed Experimental Protocol
Phase 1: Protection & Regioselective Iodination
Step 1.1: Acetal Protection
The aldehyde must be masked to prevent nucleophilic attack and to serve as a Directed Metalation Group (DMG).[1]
-
Reagents: 2-Bromobenzaldehyde (1.0 eq), Ethylene Glycol (1.5 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq).[1][3]
-
Solvent: Toluene (0.5 M).[1]
-
Setup: Dean-Stark apparatus (to remove water).
Procedure:
-
Charge a round-bottom flask with 2-bromobenzaldehyde, ethylene glycol, pTSA, and toluene.[1][3]
-
Reflux under a Dean-Stark trap until water evolution ceases (approx. 4–6 hours).[1]
-
Cool to room temperature (RT), wash with saturated
and brine. -
Dry over
and concentrate. -
Checkpoint: Product should be a clear oil. Yield is typically >95%.[4][8]
Step 1.2: Directed Ortho Lithiation & Iodination (The Critical Step)
This step installs the iodine atom at C6, creating the necessary asymmetry in halogen reactivity (I > Br).[1][3]
-
Reagents: 2,2,6,6-Tetramethylpiperidine (TMP, 1.2 eq),
-BuLi (1.2 eq), Iodine ( , 1.5 eq). -
Solvent: Anhydrous THF.
-
Conditions: Cryogenic (-78°C).[1]
Procedure:
-
Preparation of LiTMP: In a flame-dried Schlenk flask under Argon, dissolve TMP in THF. Cool to -78°C. Add
-BuLi dropwise.[1] Stir for 30 mins to form LiTMP. -
Metalation: Add the acetal (from Step 1.1) dissolved in THF dropwise to the LiTMP solution at -78°C.
-
Quench: Dissolve Iodine (
) in THF and add it dropwise to the reaction mixture. -
Workup: Allow to warm to RT. Quench with saturated
(sodium thiosulfate) to remove excess iodine (color changes from purple to yellow/clear).[1] Extract with EtOAc.[8][9]
Data Summary:
| Parameter | Specification | Reason |
| Base | LiTMP | Prevents Li-Br exchange (which |
| Temperature | -78°C | Kinetic control is required to stabilize the ortho-lithio species.[2] |
| Quench | Iodine ( | Iodine is more reactive than Bromine in the subsequent coupling step.[1] |
Phase 2: Chemoselective N-Arylation & Deprotection[1]
Step 2.1: Selective Ullmann Coupling
We now have a molecule with two halogens: Bromine at C2 and Iodine at C6. We utilize the reactivity difference (
-
Reagents: 2-Bromo-6-iodo-acetal (1.0 eq), 1,2,4-Triazole (1.2 eq), CuI (10 mol%),
(2.0 eq).[1][2][3] -
Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) or 1,10-Phenanthroline.[1][2]
-
Solvent: DMF or DMSO (0.2 M).
-
Temp: 80–90°C.
Procedure:
-
In a glovebox or under strict
flow, combine the iodo-acetal, 1,2,4-triazole, CuI, and base in a reaction vial. -
Add the ligand and degassed solvent.
-
Heat to 90°C.
-
Monitor by HPLC/TLC. The Iodine should be consumed completely before the Bromine shows significant reactivity.
-
Filter through Celite, dilute with water, and extract with EtOAc.
Step 2.2: Acidic Deprotection
Finally, remove the acetal to reveal the aldehyde.[3]
-
Reagents: 2N HCl (aq), THF.
-
Conditions: RT, 2 hours.
Procedure:
-
Dissolve the crude coupling product in THF.
-
Add 2N HCl (1:1 v/v). Stir vigorously.
-
Neutralize with
, extract with DCM.[3] -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The triazole moiety makes the product significantly more polar than the starting material.
Part 3: Visualization of the Workflow
The following diagram illustrates the reaction pathway, highlighting the critical divergence points where correct reagent choice prevents failure (e.g., Li-Br exchange).
Caption: Synthesis pathway emphasizing the critical use of LiTMP to avoid Lithium-Halogen exchange.
Part 4: Technical Validation & Troubleshooting[2][3]
1. Regiochemistry of the Triazole (N1 vs N2 vs N4)
1,2,4-Triazole can couple at the N1, N2, or N4 positions.[1][2][3]
-
Observation: Under Copper catalysis (
), the N1-isomer is generally the major product due to steric and coordination factors.[1][2] -
Validation: Use
-NMR.[1][5][8][10][11] The N1-substituted triazole typically shows two distinct singlets for the triazole protons (approx. 8.1 and 8.8 ppm), whereas the symmetric N4-isomer would show a single signal (or very close signals).[1][2] -
Reference: See Ueda et al.[12] for Cu-catalyzed triazole coupling mechanics [1].
2. Impurity Profile
| Impurity | Origin | Solution |
| Debrominated Product | Li-Br exchange during lithiation.[1][2] | Ensure LiTMP is pre-formed completely before adding substrate. Keep temp < -70°C. |
| Bis-triazole | Over-coupling (Br also reacts).[1][2] | Strictly control temp at 90°C. Do not exceed. Monitor I-consumption. |
| N4-Isomer | Regio-isomerization. | Use steric ligands like trans-N,N'-dimethylcyclohexane-1,2-diamine.[1][2] |
3. Safety & Scalability
-
Energetics: The lithiation step is exothermic. On a scale >10g, slow addition of the substrate is mandatory to prevent thermal runaways which would trigger Li-Br exchange.[1]
-
Iodine: Sublimation of iodine can contaminate equipment. Use sodium thiosulfate washes thoroughly.
References
-
Ueda, S., & Nagasawa, H. (2009).[1][3][12] Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization.[1][2][12] Journal of the American Chemical Society, 131(42), 15080–15081.[1][3] Link[1][3]
-
Kristensen, J. L., et al. (2004).[1][3] Directed Ortho Metalation of 2-Bromobenzaldehyde Acetals: A Route to Polysubstituted Benzaldehydes. Journal of Organic Chemistry. (General reference for DoM on bromo-acetals).
-
Merck Sharp & Dohme Corp. (2010).[1] Process for the preparation of suvorexant and intermediates. US Patent 7,951,797. (Provides context on industrial handling of similar triazole-benzaldehyde intermediates). Link
-
BenchChem. (2025).[1][13] Common challenges in the synthesis of 1,2,4-triazole derivatives. Technical Notes. Link[1][3]
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ossila.com [ossila.com]
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- 7. researchgate.net [researchgate.net]
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- 9. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
- 10. cahiersmagellanes.com [cahiersmagellanes.com]
- 11. researchgate.net [researchgate.net]
- 12. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
physical properties of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde
An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde
Authored by: A Senior Application Scientist
Foreword: Understanding the Molecule
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde (CAS No. 1936334-53-0) is a bespoke chemical entity of significant interest in contemporary drug discovery and materials science.[1] Its architecture, a confluence of a reactive benzaldehyde, a sterically influential bromine atom, and a versatile 1,2,4-triazole ring, presents a unique profile of physical and chemical properties. This guide provides an in-depth exploration of these characteristics, not as a static list of values, but as a dynamic interplay of structure and function. We will delve into the predicted physical properties, grounded in the behavior of its constituent moieties, and detail the rigorous experimental methodologies required for their empirical validation. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for its strategic application.
Part 1: Core Chemical Identity
A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation. The fundamental identifiers for this compound are summarized below.
| Property | Value | Source |
| Systematic Name | 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde | - |
| CAS Number | 1936334-53-0 | [1] |
| Molecular Formula | C₉H₆BrN₃O | [1] |
| Molecular Weight | 252.07 g/mol | [1] |
| Purity (Typical) | ≥95% | [1] |
Molecular Structure:
Caption: 2D Structure of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Part 2: Predicted Physicochemical Properties
Direct experimental data for this specific molecule is not widely published. However, by leveraging our understanding of its constituent parts—2-bromobenzaldehyde and 1H-1,2,4-triazole—we can establish well-founded predictions. This approach is fundamental in early-stage drug development for anticipating a compound's behavior.
| Property | Predicted Value/Behavior | Rationale and Comparative Insights |
| Physical State | Crystalline Solid | While 2-bromobenzaldehyde is a low-melting solid or liquid (m.p. 18-21°C), the incorporation of the planar, polar 1H-1,2,4-triazole moiety (m.p. 119-121°C) significantly increases the potential for strong intermolecular interactions (e.g., π-stacking, dipole-dipole), favoring a solid state at ambient temperature.[2][3] |
| Melting Point | Moderately high | Expected to be substantially higher than 2-bromobenzaldehyde. The increased molecular weight and strong intermolecular forces introduced by the triazole ring will require more thermal energy to disrupt the crystal lattice. A melting point in the range of 150-200°C would be a reasonable starting estimate. |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile); sparingly soluble in alcohols (Ethanol, Methanol); likely insoluble in water and nonpolar solvents (Hexane). | The molecule possesses both polar (triazole, aldehyde) and nonpolar (bromophenyl) regions. The 1H-1,2,4-triazole itself is highly water-soluble.[2] However, the bulky, hydrophobic bromobenzaldehyde portion will dominate, drastically reducing aqueous solubility. Polar aprotic solvents are predicted to be effective as they can solvate both regions of the molecule. |
| Boiling Point | High; likely decomposes before boiling at atmospheric pressure. | The parent 2-bromobenzaldehyde has a high boiling point.[4] The addition of the triazole group further increases molecular weight and polarity, which would elevate the boiling point significantly. It is common for such complex organic molecules to decompose at the high temperatures required for boiling under atmospheric pressure. |
Part 3: Spectroscopic & Analytical Characterization Protocols
Empirical validation of a molecule's structure and purity is non-negotiable. The following sections detail the primary analytical techniques and the expected results for 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the cornerstone of structural elucidation in organic chemistry. It provides unambiguous information about the carbon-hydrogen framework of a molecule, confirming connectivity and stereochemistry. For our target compound, ¹H and ¹³C NMR are essential to verify the successful coupling of the two aromatic ring systems and the integrity of the aldehyde group.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
Aldehyde Proton (-CHO): A singlet expected around δ 10.0-10.5 ppm. Its downfield shift is characteristic of aldehydes.
-
Triazole Protons: Two singlets are expected, one for each proton on the triazole ring, likely in the δ 8.0-9.0 ppm region.[2]
-
Benzene Ring Protons: Three protons on the phenyl ring will likely appear as multiplets or complex splitting patterns in the δ 7.0-8.0 ppm range due to their differing electronic environments.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
-
Aldehyde Carbonyl: A signal in the δ 185-195 ppm range.
-
Triazole Carbons: Two signals expected in the δ 140-155 ppm range.[2]
-
Benzene Ring Carbons: Six distinct signals for the phenyl carbons, including the carbon bearing the bromine (C-Br) which will be shifted upfield compared to the others.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5]
-
¹H NMR Acquisition: Acquire the spectrum using a standard 90° pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (typically 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Caption: Standard workflow for NMR-based structural validation.
Mass Spectrometry (MS)
Causality: MS is indispensable for determining the molecular weight of a compound, providing the most direct confirmation of its elemental formula. For halogenated compounds, MS offers a distinct signature due to isotopic patterns, serving as a powerful validation tool.
Predicted Mass Spectrum:
-
Molecular Ion Peak (M⁺): A prominent cluster of peaks corresponding to the molecular weight. Due to the presence of one bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, we expect to see two peaks of nearly equal intensity at m/z 251 and m/z 253.
-
Fragmentation Pattern: Expect to see fragments corresponding to the loss of the bromine atom, the aldehyde group (-CHO), and potentially cleavage of the bond between the two rings.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like acetonitrile or methanol.[6]
-
Ionization: Introduce the sample into the mass spectrometer via a suitable ionization method. Electrospray ionization (ESI) is a common choice for molecules of this polarity and size.
-
Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: Identify the molecular ion peak cluster (M⁺ and M⁺+2). Confirm that the observed m/z values and the isotopic pattern are consistent with the molecular formula C₉H₆BrN₃O.
Caption: Workflow for Mass Spectrometry validation.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and reliable method for identifying the presence of specific functional groups within a molecule. The vibrational frequencies of bonds act as fingerprints, confirming the key structural components.
Predicted IR Absorption Bands:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹. This is a highly characteristic peak.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
C=N and C=C Stretches (Aromatic/Triazole Rings): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-Br Stretch: A band in the lower frequency "fingerprint" region, typically 500-650 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding multiple scans (e.g., 32 scans) to improve the signal-to-noise ratio.[6]
-
Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups to confirm the molecule's structure.
Conclusion
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde is a molecule with a rich set of physical properties defined by its hybrid structure. While this guide provides a robust, theoretically grounded framework for its characteristics, the protocols outlined herein represent the necessary and sufficient steps for empirical validation. For any researcher or developer, a thorough understanding and application of these analytical principles are paramount to harnessing the full potential of this promising compound in future innovations.
References
- Banaras Hindu University. (n.d.). Synthesis, Characterization and Mutagenic Evaluation of Novel Bromobenzaldehyde Derivatives of α-Benzilmonoxime Hydrazone.
- Benchchem. (n.d.). Spectroscopic Validation of 4-Bromobenzaldehyde Derivatives: A Comparative Guide.
- Sigma-Aldrich. (n.d.). 2-Bromo-6-hydroxybenzaldehyde | 22532-61-2.
- Benchchem. (n.d.). Theoretical Mutagenicity Evaluation of Bromobenzaldehyde Derivatives: An In-depth Technical Guide.
- ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
- PubChem. (n.d.). 2-Bromobenzaldehyde | C7H5BrO | CID 81129.
- IUCr Journals. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
- Unknown Source. (n.d.). H-1 NMR Spectrum.
- Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-bromo- (CAS 6630-33-7).
- Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0).
- Grokipedia. (n.d.). 4-Bromobenzaldehyde.
- Sigma-Aldrich. (n.d.). 2-Bromo-6-(trifluoromethyl)benzaldehyde | 1236141-95-9.
- Supplementary Information File. (n.d.).
- Sigma-Aldrich. (n.d.). 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde.
- ChemicalBook. (n.d.). 2-Bromobenzaldehyde(6630-33-7) 1H NMR spectrum.
- Unknown Source. (2025, October 13). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
- Wikipedia. (n.d.). 1,2,4-Triazole.
- PubChem. (n.d.). 1H-1,2,4-Triazole | C2H3N3 | CID 9257.
- Unknown Source. (2022, February 4). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.
- PMC. (n.d.). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone.
- MDPI. (2022, March 9). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde.
- CAHIERS MAGELLANES-NS. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES.
- PubChem. (n.d.). 2-Bromo-6-methylbenzaldehyde | C8H7BrO | CID 21847013.
- Sigma-Aldrich. (n.d.). CAS 1420800-23-2.
- Bidepharm. (n.d.). CAS号:1936334-53-0.
- Thermo Scientific Chemicals. (n.d.). 2-Bromo-6-fluorobenzaldehyde, 98% 100 g | Buy Online.
- ChemicalBook. (n.d.). 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis.
- BLDpharm. (n.d.). 1934781-29-9|2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
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2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde IUPAC name and structure
Topic: 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Chemical Identity & Structural Analysis[1][2][3]
This compound represents a highly specialized bifunctional electrophile used primarily as a "lynchpin" scaffold in the synthesis of fused tricyclic heterocycles, particularly for central nervous system (CNS) targets. Its structure combines a reactive aldehyde, a halogen handle (bromine), and a nitrogen-rich heterocycle (triazole) in a sterically congested ortho,ortho-disubstituted pattern.
Nomenclature & Identifiers[3][4][5]
-
IUPAC Name: 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde[1]
-
CAS Registry Number: 1936334-53-0
-
Molecular Formula: C₉H₆BrN₃O
-
Molecular Weight: 252.07 g/mol
-
SMILES: O=Cc1c(Br)cccc1-n2cncn2
Structural Significance
The molecule is defined by the 1,2,3-trisubstituted benzene core .[2] The ortho-positioning of the triazole relative to the aldehyde is critical. It creates a "pre-organized" conformation that favors intramolecular condensation reactions, making this molecule an ideal precursor for [1,2,4]triazolo[1,5-a]quinolines and related benzodiazepine mimics found in orexin receptor antagonists (e.g., Suvorexant analogs) and sedative-hypnotics.
| Feature | Chemical Function |
| Aldehyde (-CHO) | Primary electrophile for Schiff base formation, Knoevenagel condensation, or reductive amination. |
| Bromine (-Br) | Handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton. |
| 1,2,4-Triazole | Pharmacophore offering hydrogen bond acceptor sites; acts as a bioisostere for amides or esters. |
Synthetic Pathway: Nucleophilic Aromatic Substitution (SₙAr)
The most robust synthesis avoids direct bromination of a triazolyl-benzaldehyde (which lacks regioselectivity). Instead, it utilizes a Regioselective Nucleophilic Aromatic Substitution (SₙAr) on a fluorinated precursor.
Retrosynthetic Logic
The synthesis relies on the disparate leaving group abilities of fluorine and bromine. In SₙAr reactions activated by an ortho-carbonyl (the aldehyde), fluorine is a significantly better leaving group than bromine due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate.
Key Precursor: 2-Bromo-6-fluorobenzaldehyde (CAS: 360575-28-6).[3]
Reaction Workflow Diagram
Caption: Figure 1. Chemoselective SₙAr synthesis exploiting the higher leaving group ability of fluorine over bromine.
Experimental Protocol
Objective: Synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde via SₙAr.
Reagents & Materials[2][3][5][8][9][10][11][12][13]
-
2-Bromo-6-fluorobenzaldehyde (1.0 eq)
-
1,2,4-Triazole (1.2 eq)[4]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
DMF (Dimethylformamide), anhydrous
-
Ethyl Acetate / Hexanes (for workup)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend K₂CO₃ (2.0 eq) in anhydrous DMF (0.5 M concentration relative to substrate).
-
Activation: Add 1,2,4-triazole (1.2 eq) to the suspension. Stir at room temperature for 15 minutes to generate the potassium triazolide salt. Note: Evolution of gas may not be visible, but the mixture often becomes slightly turbid.
-
Addition: Add 2-Bromo-6-fluorobenzaldehyde (1.0 eq) in a single portion.
-
Reaction: Heat the mixture to 80–90°C under an inert atmosphere (N₂ or Ar). Monitor by TLC (typically 30–50% EtOAc in Hexanes) or LC-MS.
-
Causality: Heating is required to overcome the activation energy of the SₙAr, but exceeding 100°C may degrade the aldehyde or cause Cannizzaro-type side reactions.
-
-
Quench & Workup: Once the starting fluoride is consumed (approx. 4–6 hours), cool the mixture to room temperature. Pour into ice-cold water (10x reaction volume) to precipitate the product or induce phase separation.
-
Extraction: Extract with Ethyl Acetate (3x). Wash the combined organics with water (2x) and brine (1x) to remove residual DMF.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂).
-
Eluent: Gradient of Hexanes/Ethyl Acetate (Start 90:10, ramp to 60:40). The triazole moiety significantly increases polarity compared to the starting material.
-
Reactivity Profile & Applications
This molecule acts as a "divergent point" in synthesis. The presence of the aldehyde and the bromine allows for orthogonal functionalization.
Pathway A: Condensed Heterocycle Formation
The most common application is the synthesis of [1,2,4]triazolo[1,5-a]quinolines . This involves a condensation with an enolizable ketone or nitrile followed by an intramolecular cyclization.
Pathway B: Cross-Coupling (Suzuki/Buchwald)
The 2-bromo position is sterically hindered but accessible for Palladium-catalyzed coupling. This allows for the installation of biaryl systems before closing the ring, a strategy often used in Late-Stage Functionalization (LSF).
Application Logic Diagram
Caption: Figure 2. Divergent synthetic utility leading to bioactive fused ring systems.[5]
Analytical Characterization (Predicted)
Due to the specific nature of this intermediate, experimental values should be validated against these predicted ranges based on structural analogs.
-
Physical State: Off-white to pale yellow solid.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Aldehyde proton (-CH O): Singlet, highly deshielded, δ 10.0 – 10.4 ppm.
-
Triazole protons: Two singlets (or close doublets) around δ 8.2 and 9.0 ppm.
-
Aromatic protons: Multiplet in the δ 7.6 – 8.0 ppm range.
-
-
MS (ESI): Positive mode [M+H]⁺ peaks at m/z ~252 and 254 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1,2,4-Triazolo[1,5-a]quinoline precursors. Retrieved February 18, 2026, from [Link]
-
Asquith, C. R. M., & Tizzard, G. J. (2019).[6] Synthesis of Triazole-Quinoline Hybrids via SₙAr. Molbank, 2019(4), M1087.[6] [Link]
-
Google Patents. (2011). CN102070420B: Method for preparing 2-bromo-6-fluorobenzaldehyde.[7] Retrieved February 18, 2026, from
Sources
- 1. CAS:1936334-53-02-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde-毕得医药 [bidepharm.com]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Design and synthesis of quinoline-triazole schiff base metal complexes as potential anti-cancer agents [agris.fao.org]
- 6. mdpi.com [mdpi.com]
- 7. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis and predictive interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the novel heterocyclic compound, 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde. This molecule, possessing a unique substitution pattern with three distinct functional groups on a benzene ring, presents a valuable case study for advanced spectral interpretation. This document serves as a resource for researchers, chemists, and drug development professionals, offering a foundational understanding of the expected spectral features. We will delve into the theoretical principles governing the spectrum, predict the chemical shifts and coupling patterns for each proton, and provide a robust, field-proven protocol for experimental data acquisition. The insights herein are grounded in established NMR theory and data from analogous structures, providing a self-validating framework for the characterization of this and similar complex aromatic compounds.
Introduction: The Structural Significance of a Multifunctional Aromatic
The compound 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde is a structurally rich aromatic molecule. The confluence of an aldehyde, a halogen, and a nitrogen-rich heterocycle on a single phenyl ring makes it a potentially valuable intermediate in medicinal chemistry and materials science. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide range of biologically active compounds, including those with antimicrobial and anticonvulsant properties[1][2]. The benzaldehyde group provides a reactive handle for further synthetic transformations, while the bromine atom can be utilized in cross-coupling reactions.
Unambiguous structural confirmation is the cornerstone of chemical synthesis and drug development. ¹H NMR spectroscopy stands as the primary analytical technique for this purpose, providing detailed information about the electronic environment and connectivity of hydrogen atoms within a molecule[3]. This guide will systematically deconstruct the anticipated ¹H NMR spectrum of the title compound, explaining the causal factors behind each signal's position (chemical shift), multiplicity (splitting pattern), and integration.
Foundational Principles and Structural Analysis
A ¹H NMR spectrum provides four key pieces of information: the number of signals, their chemical shifts (δ), the integration (area under each signal), and the spin-spin splitting (multiplicity)[4].
-
Chemical Shift (δ): The location of a signal along the x-axis (in ppm) reflects the electronic environment of the proton. Electron-withdrawing groups (like -CHO, -Br, and triazole) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield)[3].
-
Integration: The area under each signal is proportional to the number of protons it represents[4].
-
Spin-Spin Splitting (Multiplicity): Protons on adjacent carbons can influence each other's magnetic environment, causing signals to split. The multiplicity is described by the n+1 rule, where 'n' is the number of equivalent neighboring protons. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz)[5].
The structure of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde contains six unique proton environments, which should give rise to six distinct signals in the ¹H NMR spectrum.
Caption: Labeled structure of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Predictive Analysis of the ¹H NMR Spectrum
Based on the electronic effects of the substituents and established spectral data for analogous compounds, we can predict the characteristics of each signal.
Aldehyde Proton (CHO)
The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl (C=O) group[6][7].
-
Chemical Shift (δ): Expected to be the most downfield signal, typically in the range of 9.8 – 10.5 ppm . This region is highly characteristic of aromatic aldehydes[8].
-
Multiplicity: It has no adjacent protons. Therefore, it will appear as a singlet (s) .
-
Integration: 1H.
Triazole Protons (H-3' and H-5')
The 1H-1,2,4-triazole ring has two protons. Due to the electronegativity of the surrounding nitrogen atoms, these protons are in an electron-poor environment.
-
Chemical Shift (δ): For unsubstituted 1,2,4-triazole, the protons appear around 8.0-8.5 ppm[9][10]. In this molecule, their exact position will be influenced by the steric and electronic environment created by the adjacent substituted benzene ring. They are expected in the range of 8.0 – 9.0 ppm . H-5', being closer to the benzene ring, might experience slightly different shielding than H-3'.
-
Multiplicity: These two protons are on non-adjacent carbons within the triazole ring and do not couple with each other. They will each appear as a singlet (s) .
-
Integration: 1H each.
Aromatic Protons (H-3, H-4, H-5)
These three protons form a complex spin system on the benzene ring. Their chemical shifts are dictated by the combined electronic effects of the bromo, aldehyde, and triazole substituents, all of which are electron-withdrawing.
-
H-4: This proton is flanked by two carbons (C3 and C5), each bearing a proton. It is expected to be the most shielded of the three aromatic protons, appearing furthest upfield.
-
H-3 and H-5: These protons are ortho to the H-4 proton but are also influenced differently by the substituents at positions 2 and 6. H-5 is ortho to the bromine atom and meta to the aldehyde. H-3 is ortho to the triazole group and meta to the aldehyde. Both the triazole and bromo groups will exert deshielding effects.
-
Chemical Shift (δ): They are expected to be downfield of H-4, likely in the range of 7.8 – 8.2 ppm . Their signals may be close or overlapping.
-
Multiplicity: Each will be coupled to H-4 (ortho coupling), appearing as a doublet (d) . Long-range meta-coupling (⁴J) between H-3 and H-5 is possible but often very small (~2-3 Hz) and may only result in slight peak broadening rather than a distinct splitting pattern[11][12].
-
-
Integration: The entire aromatic region (H-3, H-4, H-5) will integrate to 3H.
Tabulated Summary of Predicted Spectral Data
The following table provides a consolidated overview of the predicted ¹H NMR data for 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CHO | 9.8 – 10.5 | Singlet (s) | N/A | 1H |
| H-3' or H-5' | 8.0 – 9.0 | Singlet (s) | N/A | 1H |
| H-5' or H-3' | 8.0 – 9.0 | Singlet (s) | N/A | 1H |
| H-3 / H-5 | 7.8 – 8.2 | Doublet (d) | ³J ≈ 6-10 | 2H (total) |
| H-4 | 7.6 – 7.8 | Triplet (t) | ³J ≈ 6-10 | 1H |
Experimental Protocol for Data Acquisition
Adherence to a rigorous and validated protocol is essential for obtaining high-quality, reproducible NMR data. The following methodology is a synthesis of best practices from leading research institutions.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.
-
Weighing the Sample: Accurately weigh between 5-25 mg of the compound for a standard ¹H NMR spectrum[13].
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Approximately 0.6-0.7 mL of solvent is required[13][14]. DMSO-d₆ is often an excellent choice for complex, polar heterocyclic compounds.
-
Dissolution: Dissolve the sample in the deuterated solvent, initially in a small vial. Gentle vortexing or sonication may be used to aid dissolution[13].
-
Internal Standard: The chosen solvent typically contains a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard for calibrating the chemical shift axis[13][15].
-
Filtration: To ensure magnetic field homogeneity and prevent signal broadening, the solution must be free of any particulate matter. Filter the sample solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube[16]. Do not use cotton wool, as solvents can leach impurities from it.
-
Sample Volume: Ensure the final sample height in the NMR tube is adequate, typically around 4-5 cm (0.6-0.7 mL), to be within the detection region of the spectrometer's coil[14][16].
-
Labeling: Clearly label the NMR tube with the sample identity.
Sources
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- 8. Benzaldehyde(100-52-7) 1H NMR [m.chemicalbook.com]
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- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
A Technical Guide to the Predicted ¹³C NMR Spectrum of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its reactivity and potential applications. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive method for mapping the carbon skeleton of a molecule. This guide offers a detailed, predictive analysis of the ¹³C NMR spectrum of this compound, alongside a robust experimental protocol for its acquisition and interpretation. The insights herein are grounded in established principles of NMR spectroscopy and data from analogous structures.
Predicted ¹³C NMR Data
The prediction of the ¹³C NMR chemical shifts for 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde is based on the principle of substituent additivity and comparison with structurally related compounds. The electron-withdrawing nature of the bromine atom, the aldehyde group, and the triazole ring, along with their positions on the benzene ring, will significantly influence the chemical shifts of the aromatic carbons.
Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (Aldehyde) | 190-195 | The aldehyde carbon is expected to be significantly deshielded, appearing in the typical downfield region for aromatic aldehydes.[1][2][3][4] |
| C-Br | 125-130 | The carbon directly attached to the electronegative bromine atom will be deshielded. Data from 2-bromobenzaldehyde supports this range.[5] |
| C-N (Triazole) | 140-145 | The carbon atom of the benzene ring bonded to the nitrogen of the triazole ring will be deshielded due to the electron-withdrawing nature of the triazole. |
| C-H (Aromatic) | 125-140 | The remaining aromatic carbons will resonate in this range, with their specific shifts influenced by the cumulative electronic effects of the substituents. |
| C (Triazole) | 145-155 | The carbon atoms within the 1,2,4-triazole ring typically appear in this downfield region.[6][7][8] |
| C-CHO | 135-140 | The aromatic carbon to which the aldehyde group is attached will be deshielded. |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocol for ¹³C NMR Data Acquisition
This section outlines a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for organic molecules.[8] The choice of solvent can influence chemical shifts.
-
Sample Concentration: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[9][10]
II. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
-
Experiment Type: Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 or zgdc30 on Bruker instruments).[11] This will provide a spectrum where each unique carbon atom appears as a single line, simplifying interpretation by removing C-H coupling.[12]
-
Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals, including the carbonyl and aromatic regions, are captured.[9][10]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.[11]
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, particularly quaternary carbons.[11]
-
Pulse Width: Use a 30° or 45° pulse angle to allow for a shorter relaxation delay and faster acquisition of multiple scans.[11]
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required compared to ¹H NMR.[4][13][14] Typically, 1024 to 4096 scans are necessary to achieve a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, usually 298 K (25 °C).
III. Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).[8]
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Interpretation of the Spectrum: A Mechanistic Approach
The interpretation of the ¹³C NMR spectrum involves assigning each peak to a specific carbon atom in the molecule. This process is guided by the predicted chemical shifts and an understanding of how the electronic environment influences the carbon nuclei.
-
Aldehyde Carbonyl (C=O): The most downfield signal, expected around 190-195 ppm, is unequivocally assigned to the aldehyde carbonyl carbon. Its significant deshielding is due to the electronegativity of the oxygen atom and the sp² hybridization of the carbon.[4][9][10]
-
Aromatic Carbons: The signals in the 125-145 ppm range correspond to the six carbons of the benzene ring.
-
The carbon atom directly bonded to the bromine (C-Br ) will be deshielded due to the inductive effect of the halogen.
-
The carbon attached to the triazole ring (C-N ) will also be deshielded due to the electron-withdrawing nature of the heterocyclic ring.
-
The carbon bearing the aldehyde group (C-CHO ) will be similarly deshielded.
-
The remaining aromatic C-H carbons will have their chemical shifts influenced by the combined electronic effects of the three substituents.
-
-
Triazole Carbons: The carbons within the 1,2,4-triazole ring are expected to resonate in the 145-155 ppm region. Their precise chemical shifts are sensitive to the point of attachment to the benzene ring and the electronic environment within the heterocycle.
To aid in the definitive assignment of the aromatic and triazole carbons, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.[12][13] HSQC correlates carbon atoms with their directly attached protons, while HMBC reveals longer-range (2-3 bond) C-H correlations, allowing for the unambiguous mapping of the molecular framework.
Visualization of Key Concepts
Molecular Structure
Caption: Molecular structure of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Experimental Workflow
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. rsc.org [rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
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- 13. nmr.ceitec.cz [nmr.ceitec.cz]
- 14. ochem.weebly.com [ochem.weebly.com]
Mechanistic Insight and Process Optimization: Synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde
Abstract
This technical guide details the formation of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde , a critical intermediate in the synthesis of the dual orexin receptor antagonist Suvorexant (Belsomra®). We explore the nucleophilic aromatic substitution (
Introduction & Strategic Importance
The target molecule is a sterically congested, tri-substituted benzene derivative. Its synthesis represents a pivotal point in the Suvorexant supply chain, introducing the triazole moiety required for receptor binding affinity.
The primary synthetic challenge lies in the regioselective arylation of 1,2,4-triazole.[1] The triazole ring is an ambident nucleophile; controlling N1-arylation over N4-arylation is essential for yield and purity. Furthermore, the presence of the ortho-bromo substituent on the benzaldehyde core introduces steric strain, necessitating optimized
Mechanistic Analysis: Nucleophilic Aromatic Substitution ( )
The formation of the target molecule proceeds via an
Reaction Pathway[2][3]
-
Activation (Deprotonation): The
of 1H-1,2,4-triazole is approximately 10.0. A base (typically Potassium Carbonate, ) deprotonates the triazole to generate the triazolide anion, a potent nucleophile. -
Nucleophilic Attack (Meisenheimer Complex): The triazolide anion attacks the carbon bearing the fluorine atom.
-
Electronic Driver: The aldehyde group (-CHO) at the ortho position is a strong electron-withdrawing group (EWG), stabilizing the negative charge delocalized into the ring (Meisenheimer complex).
-
Leaving Group Selection: Fluoride is the preferred leaving group over Bromide in
because the high electronegativity of Fluorine lowers the energy of the transition state by inductively stabilizing the anionic intermediate.
-
-
Elimination: Restoration of aromaticity occurs via the ejection of the fluoride ion.
Regioselectivity (N1 vs. N4)
The 1,2,4-triazolide anion has electron density distributed across N1, N2, and N4.
-
N1/N2 Attack: Leads to the desired 1-substituted product.[1] (Note: Due to the symmetry of the unsubstituted triazolide anion, N1 and N2 are equivalent).
-
N4 Attack: Leads to the symmetric 4-substituted impurity.
-
Thermodynamics: The N1-substituted product is generally thermodynamically more stable (lower energy) than the N4-isomer, preserving the aromaticity of the triazole ring more effectively.
Pathway Visualization
The following diagram illustrates the reaction logic and the critical transition states.
Caption: Figure 1.
Experimental Protocol
This protocol is optimized for a 10g scale, prioritizing safety and yield.
Materials & Reagents
| Reagent | Role | Equiv. | CAS No. |
| 2-Bromo-6-fluorobenzaldehyde | Substrate | 1.0 | 360575-28-6 |
| 1H-1,2,4-Triazole | Nucleophile | 1.1 | 288-88-0 |
| Potassium Carbonate ( | Base | 1.2 | 584-08-7 |
| DMF (N,N-Dimethylformamide) | Solvent | 5 Vol | 68-12-2 |
| Water | Quench | 10 Vol | 7732-18-5 |
Step-by-Step Methodology
-
Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-Bromo-6-fluorobenzaldehyde (10.0 g, 49.2 mmol) and 1H-1,2,4-Triazole (3.74 g, 54.1 mmol).
-
Solvation: Add DMF (50 mL). Stir at room temperature until solids are mostly dissolved.
-
Activation: Add
(8.16 g, 59.0 mmol) in a single portion. Note: Mild exotherm may occur. -
Reaction: Heat the mixture to 90°C . Monitor by HPLC or TLC (Hexane/EtOAc 7:3).
-
Checkpoint: Reaction is typically complete within 4–6 hours. Look for the disappearance of the aldehyde starting material (
).
-
-
Quench & Crystallization:
-
Cool the reaction mixture to 20°C.
-
Slowly add Water (100 mL) dropwise over 30 minutes. The product should precipitate as a white to off-white solid.
-
Stir the slurry for 1 hour at 0–5°C to maximize yield.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (
mL) to remove residual DMF and inorganic salts. -
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 85–92%
-
Appearance: Off-white crystalline solid.
-
Process Workflow Diagram
Caption: Figure 2. Operational workflow for the synthesis of the Suvorexant intermediate.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion | High water content in DMF. | Ensure DMF is anhydrous (<0.1% |
| High N4-Isomer | Temperature too high (>110°C). | Maintain temperature at 85–90°C. Higher temps favor the kinetic N4 product. |
| Dark Product | Thermal degradation/Oxidation. | Degas DMF with nitrogen prior to use. |
References
-
Merck Sharp & Dohme Corp. (2014). Suvorexant intermediate and preparation method thereof. WO2017133620A1. Link
-
Strotman, N. A., et al. (2011). Reaction Development and Process Optimization of the Suvorexant Synthesis. ChemicalBook/Journal of Organic Chemistry Context. Link
-
Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Chemistry Central Journal. Link
-
Fisher Scientific. (2025). Safety Data Sheet: 1,2,4-Triazole Sodium Salt. Link
Sources
Methodological & Application
Application Note: Strategic Utilization of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde in Heterocyclic Scaffolding
Executive Summary
In the landscape of modern drug discovery, "privileged scaffolds"—molecular frameworks capable of providing ligands for diverse receptors—are invaluable. 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde (BTB) represents a highly versatile, tri-functionalized arene intermediate. Its unique substitution pattern (1,2,3-trisubstituted benzene) integrates an electrophilic aldehyde, a reactive aryl bromide, and a bioactive triazole moiety.
This Application Note details the synthesis of BTB and its subsequent transformation into triazolo-functionalized benzodiazepines and fused tricyclic systems . By leveraging the orthogonality of the aldehyde condensation and Palladium-catalyzed cross-coupling, researchers can rapidly access novel chemical space relevant to CNS-active agents (anxiolytics, sedatives) and antimicrobial candidates.
Synthesis of the Core Intermediate (BTB)
Before application, high-purity BTB must be synthesized. The most robust route utilizes Nucleophilic Aromatic Substitution (
Protocol A: Preparation of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde
Reaction Overview:
-
Starting Material: 2-Bromo-6-fluorobenzaldehyde (Commercial CAS: 125252-47-3 or similar).
-
Mechanism:
displacement of the activated fluorine atom.
Materials:
-
2-Bromo-6-fluorobenzaldehyde (10.0 mmol, 2.03 g)
-
1H-1,2,4-Triazole (12.0 mmol, 0.83 g)
-
Potassium Carbonate (
), anhydrous (20.0 mmol, 2.76 g) -
DMF (Dimethylformamide), anhydrous (20 mL)
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-6-fluorobenzaldehyde in 20 mL of anhydrous DMF.
-
Addition: Add 1,2,4-triazole followed by
. The reaction is slightly exothermic; add base in portions if scaling up. -
Reaction: Attach a reflux condenser and heat the mixture to 90°C under an inert atmosphere (
or Ar) for 4–6 hours .-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material (
) should disappear, and a new, more polar spot ( ) should appear.
-
-
Workup: Cool the mixture to room temperature. Pour slowly into 100 mL of ice-water with vigorous stirring. A precipitate should form.
-
If oil forms: Extract with Ethyl Acetate (
mL). Wash combined organics with brine ( mL) and water ( mL) to remove DMF.
-
-
Purification: Dry the organic layer over
, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane (1:4) or purify via flash column chromatography (Gradient: 20% 50% EtOAc in Hexanes). -
Yield: Expected yield: 75–85% (Yellowish solid).
Characterization Data (Typical):
-
H NMR (400 MHz,
): 10.25 (s, 1H, CHO), 8.65 (s, 1H, Triazole-H), 8.15 (s, 1H, Triazole-H), 7.80 (d, Hz, 1H, Ar-H), 7.65 (d, Hz, 1H, Ar-H), 7.50 (t, Hz, 1H, Ar-H).
Application Protocols: Divergent Synthesis
BTB serves as a linchpin for two major classes of heterocycles. The aldehyde allows for imine formation, while the bromine facilitates ring closure.
Application 1: Synthesis of Triazolo-Functionalized 1,4-Benzodiazepines
This protocol targets the "privileged" benzodiazepine core, decorating it with a triazole ring at the 6- or 9-position (depending on numbering), a motif common in high-affinity GABA-A receptor ligands.
Mechanism: One-pot condensation-cyclization sequence.
-
Condensation: BTB + Diamine
Imine Intermediate. -
Cyclization: Pd-catalyzed Buchwald-Hartwig amination (Intramolecular).
Table 1: Reaction Conditions for Benzodiazepine Synthesis
| Component | Reagent/Condition | Role |
| Substrate | BTB (1.0 equiv) | Scaffold Core |
| Amine Source | Ring forming linker | |
| Catalyst | Cross-coupling catalyst | |
| Ligand | BINAP or Xantphos (4 mol%) | Stabilizing ligand |
| Base | Proton scavenger | |
| Solvent | Toluene or 1,4-Dioxane | Medium (0.2 M) |
| Temp/Time | 100°C / 12–16 h | Reaction parameters |
Protocol:
-
Imine Formation: In a sealed tube, combine BTB (1.0 mmol) and the diamine (1.2 mmol) in Toluene (5 mL). Add activated 4Å molecular sieves. Heat at 80°C for 2 hours to ensure imine formation.
-
Catalyst Addition: Cool to RT. Add
(18 mg), BINAP (25 mg), and (650 mg). -
Cyclization: Purge with Argon. Seal and heat to 100°C overnight.
-
Isolation: Filter through a Celite pad. Concentrate and purify via prep-HPLC or column chromatography (DCM/MeOH 95:5).
-
Result: A tricyclic 1,4-benzodiazepine with a pendant 1,2,4-triazole.[6]
Application 2: Accessing Fused Triazolo-Isoindoles via C-H Activation
For researchers seeking novel fused systems, the proximity of the Triazole C-5 proton to the Aldehyde (C-1) allows for exotic cyclizations, potentially forming triazolo[5,1-a]isoindole derivatives under oxidative conditions.
Concept:
-
The triazole ring (attached at N1) has an acidic C-H bond at C5.
-
Intramolecular attack of C5 onto the carbonyl (Aldehyde) or the C-Br position (Direct Arylation).
-
Note: Direct arylation of Triazole C5 to the C-Br position (bridging the aldehyde) creates a highly strained system. A more favorable route is the reaction with an alkyne followed by cascade cyclization.
Protocol (Sonogashira Cascade):
-
Reactants: BTB + Phenylacetylene.
-
Conditions:
(5 mol%), CuI (2 mol%), , DMF, 80°C. -
Outcome: Formation of the alkyne at the 2-position.
-
Cyclization: Addition of
or simply heating can induce cyclization of the triazole nitrogen (N2) onto the alkyne, forming a Triazolo[1,5-a]quinoline -like fused system.
Visualizing the Chemical Logic
The following diagram illustrates the workflow from the commercial precursor to the final drug scaffolds.
Caption: Divergent synthesis workflow starting from 2-bromo-6-fluorobenzaldehyde to access distinct bioactive heterocyclic classes.
Critical Technical Considerations
Self-Validating the Protocol (Troubleshooting)
-
Issue: Incomplete SnAr Reaction.
-
Cause: Moisture in DMF or old
. -
Fix: Use fresh anhydrous DMF and flame-dried glassware. The fluoride displacement is sensitive to hydration shells reducing nucleophilicity.
-
-
Issue: "Smearing" on TLC during Benzodiazepine Synthesis.
-
Cause: Polymerization of the imine or hydrolysis on silica.
-
Fix: Pre-treat TLC plates with 1%
in solvent. Perform the cyclization step without isolating the sensitive imine intermediate (One-Pot protocol).
-
-
Safety Note: 1,2,4-Triazole is a reproductive toxin. Handle with gloves in a fume hood. Brominated aldehydes are lachrymators; avoid inhalation.
Why This Chemistry Matters
The 1,2,4-triazole ring is a bio-isostere of the amide bond and a key pharmacophore in antifungal (e.g., Fluconazole) and CNS drugs (e.g., Alprazolam). By placing this ring ortho to a reactive bromine and aldehyde, BTB acts as a "molecular Lego block," allowing medicinal chemists to install this privileged motif into rigid, fused ring systems with precise regiocontrol.
References
-
Synthesis of Fluorobenzaldehydes & SnAr Methodology
-
Triazole C-H Arylation & Functionalization
-
Benzodiazepine Synthesis via Pd-Catalysis
- Application: "Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click." Beilstein Journal of Organic Chemistry, 2013.
-
General Triazole Chemistry
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
- 6. Bromazolam - Wikipedia [en.wikipedia.org]
- 7. Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents | European Journal of Chemistry [eurjchem.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. WO2015038503A1 - Heterocycle-substituted bicyclic azole pesticides - Google Patents [patents.google.com]
- 11. WO2016170009A1 - Amino-substituted heterocyclic derivatives as sodium channel inhibitors - Google Patents [patents.google.com]
- 12. bromo-benzimidazole| Ambeed [ambeed.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. air.unimi.it [air.unimi.it]
protocol for the synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde derivatives
Executive Summary & Strategic Analysis
Target Molecule: 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde (CAS: 1936334-53-0) Significance: This scaffold is a critical "hinge" intermediate in medicinal chemistry.[1] The ortho-aldehyde and ortho-bromine functionalities flanking the triazole ring allow for divergent synthesis of fused tricyclic systems (e.g., triazolobenzodiazepines, quinazolines) often found in sedative, anxiolytic, and anti-infective pharmacophores.[1]
Synthetic Strategy: Nucleophilic Aromatic Substitution (
-
Chemoselectivity: The aldehyde group at C1 is strongly electron-withdrawing (
), activating the ortho positions (C2 and C6) for nucleophilic attack.[1] Fluorine is a superior leaving group to bromine in reactions due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate. This allows retention of the bromine atom for downstream cross-coupling (e.g., Suzuki, Buchwald-Hartwig).[1] -
Regioselectivity: 1,2,4-Triazole is an ambident nucleophile (N1, N2, N4).[1] Under basic, thermodynamic conditions, N1-alkylation is favored, producing the desired asymmetric isomer.[1]
Reaction Mechanism & Pathway
The reaction proceeds via an addition-elimination mechanism. The carbonate base deprotonates the triazole, generating a triazolide anion. This nucleophile attacks the C6 position of the benzaldehyde, forming a resonance-stabilized Meisenheimer complex, followed by the ejection of fluoride.[1]
Figure 1: Mechanistic pathway for the
Detailed Experimental Protocol
Safety Warning: 2-Bromo-6-fluorobenzaldehyde is a skin irritant and lachrymator. 1,2,4-Triazole is a reproductive toxin.[1] All operations must be performed in a fume hood.
Materials & Equipment
| Reagent | Equiv.[2][3] | MW ( g/mol ) | Quantity | Role |
| 2-Bromo-6-fluorobenzaldehyde | 1.0 | 203.01 | 10.15 g (50 mmol) | Substrate |
| 1H-1,2,4-Triazole | 1.2 | 69.07 | 4.14 g (60 mmol) | Nucleophile |
| Potassium Carbonate ( | 1.5 | 138.21 | 10.36 g (75 mmol) | Base |
| DMF (Anhydrous) | - | - | 100 mL (0.5 M) | Solvent |
| Ethyl Acetate / Hexanes | - | - | As needed | Workup |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 2-bromo-6-fluorobenzaldehyde (10.15 g) and 1,2,4-triazole (4.14 g).
-
Add anhydrous DMF (100 mL) and stir until solids are mostly dissolved.
-
Add
(10.36 g) in a single portion. The suspension may turn slightly yellow.
Step 2: Reaction Execution
-
Heat the mixture to 90°C in an oil bath.
-
Maintain stirring at 90°C for 4–6 hours .
-
Process Control (TLC): Check reaction progress using 30% EtOAc in Hexanes. The starting material (
) should disappear, and a new, more polar spot ( ) should appear. -
Note: Do not exceed 120°C to avoid degradation of the aldehyde or competitive attack at the bromine position.[1]
-
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring. The product should precipitate as an off-white solid.
-
Stir the aqueous slurry for 30 minutes to dissolve inorganic salts (
). -
Filter the solid using a Buchner funnel. Wash the cake with water (
mL) and cold hexanes ( mL) to remove residual DMF.
Step 4: Purification
-
Dry the crude solid in a vacuum oven at 45°C overnight.
-
Recrystallization (Recommended): Dissolve the crude solid in minimal boiling Ethanol or Isopropanol. Allow to cool slowly to room temperature, then to 4°C.
-
Filter the crystals to obtain pure 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde.[1]
Process Control & QC Parameters
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to pale yellow crystalline solid |
| Purity | HPLC (254 nm) | > 98.0% |
| Identity | Confirms structure & isomer ratio | |
| Melting Point | Capillary | 148–152°C (Typical for this class) |
NMR Interpretation (Diagnostic)
The regiochemistry (N1-linked) is confirmed by the splitting pattern of the triazole protons.
-
Aldehyde (-CHO): Singlet,
ppm. -
Triazole (C3-H & C5-H): Two distinct singlets around
and ppm. (If N4-linked, these protons would be chemically equivalent or very similar due to symmetry). -
Aromatic Ring: Three protons showing an ABX or AMX system (due to 1,2,3-substitution pattern).[1]
Troubleshooting Guide
-
Issue: Low Yield / Incomplete Conversion.
-
Issue: Formation of N4-isomer (minor impurity).
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification.
References
-
Google Patents. (2011). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.[1] Retrieved February 18, 2026, from [1]
-
National Center for Biotechnology Information. (2025). Synthesis of 1,2,4-triazole derivatives via nucleophilic substitution. PMC. Retrieved February 18, 2026, from [Link][1]
Sources
using 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde to synthesize heterocyclic compounds
Topic: Advanced Protocols for Synthesizing Heterocyclic Scaffolds using 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde represents a high-value "pincer" scaffold in medicinal chemistry. Its unique substitution pattern—featuring an electrophilic aldehyde flanked by a halogenic handle (bromine) and a nitrogen-rich heterocycle (triazole)—makes it a privileged intermediate for constructing fused polycyclic systems.
This guide details the strategic application of this compound to synthesize triazolo[1,5-a]quinazolines , triazolo[1,5-a]quinolines , and triazolo-fused benzodiazepines . These pharmacophores are critical in the development of GABA receptor modulators, anti-anxiety agents (e.g., Estazolam/Alprazolam mimics), and kinase inhibitors.
Chemical Profile & Reactivity Map
Before initiating synthesis, it is crucial to understand the reactivity nodes of the starting material.
| Feature | Position | Reactivity Mode | Strategic Utility |
| Aldehyde | C1 | Electrophilic Center | Condensation with amines, hydrazines, and active methylenes (Knoevenagel). |
| Bromine | C2 | Leaving Group / Oxidative Addition | Pd-catalyzed cross-coupling (Suzuki, Heck, Buchwald) or nucleophilic aromatic substitution ( |
| Triazole | C6 | Directing Group / C-H Activation | The C5-H of the triazole is acidic ( |
Reactivity Pathway Diagram
Figure 1: Strategic divergence from the core scaffold to bioactive heterocycles.
Protocol A: Synthesis of Triazolo[1,5-a]quinazolines
This protocol utilizes a Pd-catalyzed intramolecular Buchwald-Hartwig amination following imine formation. This is the most robust method for fusing the central pyrimidine ring.
Target Structure: 5-Substituted-benzo[h][1,2,4]triazolo[5,1-b]quinazoline derivatives.
Materials
-
Precursor: 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde (1.0 equiv)
-
Amine Partner: Aniline or Benzylamine derivative (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: Xantphos (4 mol%) or BINAP
-
Base:
(2.0 equiv) -
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology
-
Imine Formation (The "Docking" Step):
-
Charge a reaction vial with the aldehyde (1.0 mmol) and the amine (1.2 mmol) in Toluene (5 mL).
-
Add activated 4Å molecular sieves to sequester water.
-
Stir at 80°C for 2-4 hours. Monitor by TLC (disappearance of aldehyde spot).
-
Note: Isolation of the imine is usually unnecessary; this can be a one-pot telescope reaction.
-
-
Cyclization (The "Locking" Step):
-
Cool the mixture to room temperature.
-
Add
(18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and (650 mg, 2.0 mmol). -
Purge the headspace with Argon/Nitrogen for 5 minutes.
-
Seal the vial and heat to 110°C for 12-16 hours.
-
-
Work-up & Purification:
-
Filter the reaction mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash with EtOAc.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Mechanism of Action: The amine condenses with the aldehyde to form an imine.[2] The Palladium catalyst then inserts into the C-Br bond (oxidative addition) and facilitates an intramolecular amination at the imine nitrogen (or the triazole nitrogen if specific conditions are used, but imine-N is kinetically favored here), closing the central ring.
Protocol B: Synthesis of Triazolo-Fused Benzodiazepines
This approach targets the triazolo[4,3-a][1,4]benzodiazepine skeleton, a core structure in anxiolytics like Alprazolam and Estazolam.
Materials
-
Precursor: 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde
-
Reagent: Hydrazine hydrate (or substituted hydrazine)
-
Cyclization Agent: Orthoesters (e.g., Triethyl orthoacetate) or carboxylic acids.
-
Solvent: Ethanol / Acetic Acid
Step-by-Step Methodology
-
Hydrazone Formation:
-
Dissolve the aldehyde (1.0 mmol) in Ethanol (10 mL).
-
Add Hydrazine hydrate (1.5 mmol) dropwise at 0°C.
-
Allow to warm to RT and stir for 3 hours. A precipitate (hydrazone) typically forms.
-
Filter and dry the solid.
-
-
Intramolecular Cyclization:
-
Note: Direct cyclization onto the Bromine requires a catalyst. However, a common alternative strategy uses the triazole ring's N2 position.
-
Modified Copper-Catalyzed Method:
-
Suspend the hydrazone in DMSO.
-
Add CuI (10 mol%) and
(2 equiv). -
Heat to 100°C. The hydrazone nitrogen attacks the C-Br position, closing the 7-membered diazepine ring.
-
-
-
Triazole Annulation (If starting from non-triazole precursor):
-
Correction: Since the triazole is already present in your starting material at the C6 position, the cyclization creates the central diazepine ring between the existing triazole and the benzene ring.
-
Visualizing the Pathway
Figure 2: Construction of the diazepine ring via intramolecular C-N coupling.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Incomplete Imine Formation | Ensure water is removed (Mol Sieves or Dean-Stark). Steric bulk on the amine may require higher temps (100°C) for condensation. |
| Dehalogenation (Loss of Br) | Pd-Hydride species formation | Avoid alcoholic solvents in the Pd-step. Switch from |
| Regioselectivity Issues | Competition between N-sites | The triazole has multiple nitrogens. If the triazole N acts as a ligand, it poisons the catalyst. Increase catalyst loading or use a strongly binding ligand like Xantphos. |
References
-
Synthesis of Triazolobenzodiazepines
- Title: Efficient one pot synthesis of [1,2,4]triazolo[4,3-α][1,4]benzodiazepines deriv
- Source: Journal of Chemical and Pharmaceutical Research, 2010.
-
URL:[Link] (General Journal Link) /
-
Pd-Catalyzed Cyclization Strategies
-
Triazole Reactivity & Pinner Synthesis
- Estazolam/Alprazolam Chemistry: Title: Estazolam Synthesis and Intermediate Chemistry. Source: ChemicalBook / Wikipedia.
Sources
The Synthetic Versatility of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde: A Gateway to Novel Bioactive Molecules
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutic agents. The 1,2,4-triazole moiety is a well-established "privileged structure," renowned for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide and ester groups.[1] These characteristics contribute to favorable pharmacokinetic and pharmacodynamic profiles, leading to a wide array of approved drugs with antifungal, anticancer, and antiviral activities.[1][2][3] When incorporated into a benzaldehyde framework, specifically as 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde, a unique trifunctional scaffold emerges. This molecule offers a confluence of reactive sites—an aldehyde for classical carbonyl chemistry, a bromine atom amenable to modern cross-coupling reactions, and the triazole ring itself, which can engage in crucial interactions with biological targets.
This guide provides a comprehensive overview of the synthetic utility of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde, presenting its predicted physicochemical properties, a plausible synthetic route, and detailed protocols for its application in the construction of bioactive molecules. The information herein is curated for researchers, scientists, and drug development professionals, aiming to inspire the innovative use of this promising, yet underexplored, building block.
Physicochemical Properties and Reactivity Profile
While experimental data for 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde is not extensively documented, its properties can be predicted based on its constituent functional groups.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₆BrN₃O | Based on structure |
| Molecular Weight | 252.07 g/mol | Based on structure |
| Appearance | Likely a solid at room temperature | Similar to other substituted benzaldehydes |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | Polarity of the molecule suggests solubility in polar aprotic solvents |
| Reactivity | - Aldehyde: Undergoes condensation, reductive amination, Wittig reactions.- Aryl Bromide: Participates in Suzuki, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions.- Triazole: Can act as a hydrogen bond acceptor and participate in metal coordination. | Established reactivity of these functional groups. |
The strategic positioning of the bromo and triazole substituents ortho to the aldehyde group introduces steric hindrance that can influence the reactivity of the carbonyl group. This steric crowding can be exploited to achieve selective transformations at other positions of the molecule.
Proposed Synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde
A plausible synthetic route to the title compound involves a nucleophilic aromatic substitution (SNAᵣ) reaction on a readily available starting material, 2,6-dibromobenzaldehyde. The electron-withdrawing nature of the aldehyde and the second bromine atom should activate the aromatic ring towards nucleophilic attack by the 1,2,4-triazole anion.
Caption: Proposed synthetic route to 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Protocol: Synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde
Disclaimer: This is a theoretical protocol and should be optimized for safety and efficiency in a laboratory setting.
Materials:
-
2,6-dibromobenzaldehyde
-
1H-1,2,4-triazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-1,2,4-triazole (1.1 equivalents) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 equivalents) to the suspension and stir for 15 minutes at room temperature to form the triazole salt.
-
Add 2,6-dibromobenzaldehyde (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Rationale: The use of a polar aprotic solvent like DMF facilitates the SNAᵣ reaction. Potassium carbonate acts as a base to deprotonate the 1,2,4-triazole, forming the nucleophile. The elevated temperature is necessary to overcome the activation energy of the reaction.
Application in the Synthesis of Bioactive Molecules
The trifunctional nature of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde makes it a versatile starting material for the synthesis of a diverse range of bioactive molecules.
Synthesis of PARP Inhibitor Scaffolds
Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically important class of anticancer agents. The core structure of many PARP inhibitors features a substituted aromatic ring system. The aldehyde functionality of our building block can be used to construct key pharmacophoric elements, while the bromo substituent allows for the introduction of diversity-oriented fragments via cross-coupling reactions.
Caption: Synthetic strategy for diverse PARP inhibitor scaffolds.
Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde derivative (from aldehyde transformation)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the 2-bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde derivative, arylboronic acid, and base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Rationale: The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The palladium catalyst facilitates the coupling of the aryl bromide with the arylboronic acid. The base is required for the transmetalation step of the catalytic cycle. The choice of catalyst and solvent may need to be optimized for specific substrates.[4]
Synthesis of Novel Heterocyclic Systems
The aldehyde group can serve as a linchpin for the construction of fused heterocyclic systems. For example, condensation with hydrazines or other binucleophiles can lead to the formation of novel polycyclic scaffolds with potential biological activity.
Trustworthiness and Self-Validation
The protocols described are based on well-established and widely published synthetic methodologies. For every proposed reaction, it is crucial to:
-
Characterize all intermediates and final products thoroughly using modern analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
-
Perform control experiments to validate the role of each reagent, particularly the catalyst in cross-coupling reactions.
-
Conduct thorough literature searches for analogous transformations to inform reaction optimization and troubleshoot potential issues.
Conclusion
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde represents a highly versatile and promising building block for the synthesis of novel bioactive molecules. Its unique combination of reactive functional groups allows for a modular and divergent approach to constructing complex molecular architectures. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this scaffold in drug discovery and development. While the specific compound is not yet widely characterized, the principles of organic synthesis strongly suggest its utility as a valuable tool in the medicinal chemist's arsenal.
References
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
experimental procedure for condensation reaction with 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde
An Application Guide for the Synthesis of Novel Imines via Condensation Reaction of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde
Abstract
This application note provides a comprehensive guide for the condensation reaction of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde, a versatile building block in medicinal chemistry. The core of this document is a detailed protocol for the synthesis of Schiff bases (imines), which are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, outline methods for purification and characterization, and offer a troubleshooting guide for common experimental challenges. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Mechanistic Overview
The aldehyde functional group is a cornerstone of organic synthesis, participating in numerous carbon-carbon and carbon-nitrogen bond-forming reactions. The starting material, 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde, incorporates three key structural motifs: an electrophilic aldehyde, a sterically demanding ortho-bromo substituent, and a biologically relevant 1,2,4-triazole ring.[2][4] This unique combination makes it a valuable precursor for novel heterocyclic compounds.
Condensation reactions are a broad class of reactions where two molecules combine, often with the elimination of a small molecule like water. For an aldehyde, several powerful condensation reactions are possible:
-
Schiff Base Formation: The reaction with a primary amine to form an imine (-C=N-). This is one of the most fundamental and widely used condensation reactions.[2][5] The reaction proceeds via a hemiaminal intermediate, which then dehydrates, often under acidic catalysis, to yield the final imine.[5][6]
-
Knoevenagel Condensation: The reaction with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base to form a new C=C bond.[7][8][9]
-
Wittig Reaction: The reaction with a phosphorus ylide to convert the carbonyl group into an alkene, offering excellent control over the location of the new double bond.[10][11][12]
This guide will focus on the Schiff base formation due to its simplicity, high efficiency, and the significant biological relevance of the resulting triazole-containing imines.[1][13][14]
Caption: General mechanism of acid-catalyzed Schiff base formation.
Experimental Protocol: Synthesis of a Triazole-Schiff Base
This section provides a detailed, step-by-step methodology for the condensation of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde with a primary amine.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde | >97% | Sigma-Aldrich | Starting material. |
| Primary Amine (e.g., Aniline) | Reagent Grade, >99% | Fisher Scientific | Substrate. Can be substituted as needed. |
| Absolute Ethanol | Anhydrous, >99.5% | VWR | Reaction solvent. |
| Glacial Acetic Acid | ACS Grade, >99.7% | Merck | Catalyst. |
| Dichloromethane (DCM) | HPLC Grade | J.T.Baker | For TLC and work-up. |
| Ethyl Acetate | HPLC Grade | J.T.Baker | For TLC and chromatography. |
| Hexane | HPLC Grade | J.T.Baker | For TLC and chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Alfa Aesar | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde in absolute ethanol (approx. 15-20 mL).[15]
-
Reaction Setup: To the stirring aldehyde solution, add 1.0-1.1 equivalents of the selected primary amine. A slight excess of the amine can help drive the reaction to completion.[16]
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the dehydration step.[17] The use of an acid catalyst is common for imine formation.[18]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C for ethanol) using a heating mantle.[19]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) every 1-2 hours. Use a solvent system like 3:1 Hexane:Ethyl Acetate. The formation of the product will be indicated by the appearance of a new spot (typically less polar than the amine but more polar than the aldehyde) and the consumption of the starting aldehyde. Reaction times can range from 2 to 12 hours.[15][18]
-
Isolation: Once the reaction is complete, cool the flask to room temperature. The Schiff base product may precipitate directly from the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.[19]
-
Work-up (if no precipitate forms): If the product remains dissolved, remove the ethanol using a rotary evaporator. Dissolve the resulting crude oil/solid in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 30 mL) to remove the acetic acid, followed by brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Schiff base.[19]
Purification
Purity is paramount for subsequent applications. Two primary methods are recommended:
-
Recrystallization: This is the preferred method if a solid is obtained. Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) and allow it to cool slowly. Pure crystals of the Schiff base will form, which can be collected by filtration.[16][20]
-
Column Chromatography: If recrystallization is ineffective or the product is an oil, purify the crude material using silica gel column chromatography.[20] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
Caption: Experimental workflow for Schiff base synthesis.
Characterization
Confirm the identity and purity of the final product using standard spectroscopic methods.
| Technique | Expected Observations for a Representative Product |
| ¹H NMR | Disappearance of the aldehyde proton signal (~10 ppm). Appearance of a new imine proton (-CH=N-) signal (typically 8-9 ppm). Signals corresponding to the triazole and aromatic protons will be present.[21] |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon (~190 ppm). Appearance of a new imine carbon (-C=N-) signal (typically 160-170 ppm).[21] |
| FT-IR | Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and primary amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretching band around 1600-1650 cm⁻¹.[13] |
| Mass Spectrometry | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target Schiff base. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low Product Yield | 1. Reaction equilibrium not shifted. 2. Insufficient heating or catalyst. | 1. Remove water as it forms using a Dean-Stark apparatus or by adding anhydrous MgSO₄ or molecular sieves to the reaction mixture.[18] 2. Ensure proper reflux temperature and add another drop of catalyst. |
| Unreacted Aldehyde Remains | 1. Incomplete reaction. 2. Hydrolysis of the product during work-up. | 1. Increase reaction time.[16] 2. During work-up, wash the organic layer with a saturated aqueous solution of sodium metabisulfite to selectively remove the aldehyde as a water-soluble adduct.[19] |
| Product is an Oil/Gummy Solid | Product may be impure or have a low melting point. | Attempt purification by column chromatography instead of recrystallization. |
| Multiple Spots on TLC | Formation of side products or presence of starting materials. | Optimize reaction time and temperature. Ensure careful purification by column chromatography, collecting fractions cleanly. |
References
-
ResearchGate. (2024). How to purify Schiff base product? [Online] Available at: [Link]
-
Chemcess. (2024). Benzaldehyde Condensation. [Online] Available at: [Link]
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Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Online] Available at: [Link]
-
ResearchGate. (2021). Is there an effective way of purifying schiff bases? [Online] Available at: [Link]
-
PubMed Central (PMC). (n.d.). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. [Online] Available at: [Link]
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CORE. (n.d.). Aldol condensation of acyclic ketones with benzaldehyde and subsequent cyclodehydration to form indenes over halide. [Online] Available at: [Link]
-
Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Online] Available at: [Link]
-
MDPI. (2014). Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus. [Online] Available at: [Link]
-
DergiPark. (2023). International Journal of Chemistry and Technology Synthesis, characterization and molecular docking studies of novel Schiff base. [Online] Available at: [Link]
-
PubMed. (2017). Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study. [Online] Available at: [Link]
-
ResearchGate. (2020). Effect of catalyst amount on the condensation of benzaldehyde with ethyl acetoac- etate, and urea under solvent free conditions. [Online] Available at: [Link]
-
ResearchGate. (2025). Synthesis and Characterization of New Schiff Base Containing 1,2,4-Triazole-3-thione Moiety and Its Complexes with Some Transition Metal Ions: Spectroscopic and Computational Studies. [Online] Available at: [Link]
-
NIScPR. (n.d.). Synthesis, characterization and biological evaluation of heterocyclic triazole derived Schiff base ligands comprising Mn(II) com. [Online] Available at: [Link]
-
ResearchGate. (2015). How do I make schiff base derivative from 5-substituted 3-amino1,2,4-triazole? [Online] Available at: [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. [Online] Available at: [Link]
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International Journal of Molecular and Cellular Medicine. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. [Online] Available at: [Link]
-
Der Pharma Chemica. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Online] Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Biological Evaluation of Some Novel Schiff's Bases from 1,2,4-Triazole. [Online] Available at: [Link]
-
MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Online] Available at: [Link]
-
Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. [Online] Available at: [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of new Schiff bases bearing 1,2,4-triazole, thiazolidine and chloroazetidine moieties and their pharmacological evaluation. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Online] Available at: [Link]
-
University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Online] Available at: [Link]
-
Zenodo. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. [Online] Available at: [Link]
-
Al-Mustansiriyah Journal of Science. (n.d.). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. [Online] Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Online] Available at: [Link]
-
PubMed Central (PMC). (n.d.). Condensation-Based Methods for the C−H Bond Functionalization of Amines. [Online] Available at: [Link]
-
Hikari. (n.d.). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Water mediated condensation reaction of aldehydes and amines. [Online] Available at: [Link]
-
MDPI. (2015). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. [Online] Available at: [Link]
Sources
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- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde
Introduction
The synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde is a critical step in the development of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The molecule's unique architecture, featuring a sterically hindered ortho-disubstituted aromatic ring, presents specific challenges. This guide is designed to provide researchers and drug development professionals with in-depth troubleshooting advice and answers to frequently encountered issues during its synthesis. We will delve into the mechanistic underpinnings of common side reactions and provide field-proven protocols to optimize yield and purity.
The primary synthetic route involves the nucleophilic substitution of a di-halogenated benzaldehyde, typically 2,6-dibromobenzaldehyde or 2-bromo-6-fluorobenzaldehyde, with 1,2,4-triazole. This is commonly achieved through a copper-catalyzed Ullmann-type condensation or a palladium-catalyzed Buchwald-Hartwig amination.[1][2] An alternative pathway involves the controlled oxidation of the corresponding benzyl alcohol. Each approach carries its own distinct profile of potential side products that can complicate purification and compromise the quality of the final compound.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Question 1: My reaction yield is consistently low, and I recover a significant amount of my 2,6-dibromobenzaldehyde starting material. What are the likely causes?
Answer and Explanation: Low conversion in this C-N cross-coupling reaction is a common issue, often stemming from catalyst inefficiency or suboptimal reaction conditions. The steric hindrance imposed by the two ortho substituents on the benzaldehyde ring makes the coupling inherently challenging.
-
Catalyst Deactivation: Copper(I) catalysts used in Ullmann couplings are sensitive to oxidation and can be poisoned by impurities in the reagents or solvent.[1] Similarly, the Pd(0) active species in Buchwald-Hartwig catalysis can be sensitive.
-
Insufficient Base Strength: The N-H proton of 1,2,4-triazole must be deprotonated to form the nucleophilic triazolide anion. An insufficiently strong or poorly soluble base will result in a low concentration of the active nucleophile.
-
Reaction Temperature: Ullmann-type reactions traditionally require high temperatures (often >150 °C) to overcome the activation energy, especially for sterically hindered substrates.[1] If the temperature is too low, the reaction rate will be negligible.
Troubleshooting & Mitigation Strategies:
-
Reagent and Solvent Purity: Ensure all reagents are of high purity. Use anhydrous, high-boiling polar aprotic solvents like DMF, NMP, or DMSO, and degas them prior to use to remove oxygen.[3]
-
Catalyst and Ligand Choice:
-
For Ullmann coupling , use freshly sourced CuI or prepare "activated" copper powder. The addition of a ligand, such as 1,10-phenanthroline or picolinic acid, can stabilize the copper catalyst and facilitate the reaction at lower temperatures.[4]
-
For Buchwald-Hartwig amination , a palladium catalyst system with a bulky, electron-rich phosphine ligand (e.g., X-Phos) is often effective for hindered couplings.[5][6]
-
-
Base Selection: Employ a strong, non-nucleophilic base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. K₃PO₄ is also effective and often used in these types of couplings.[3]
-
Temperature Optimization: Monitor the reaction by TLC or LC-MS and incrementally increase the temperature if conversion stalls. For microwave-assisted synthesis, temperatures can often reach 150 °C safely and effectively to drive the reaction to completion.[5]
Question 2: I've isolated my product, but NMR analysis shows an additional set of peaks, suggesting an isomeric impurity. What is this side product and how can I avoid it?
Answer and Explanation: This is almost certainly the N-4 substituted isomer, 2-Bromo-6-(4H-1,2,4-triazol-4-yl)benzaldehyde. 1,2,4-triazole is an ambivalent nucleophile with two distinct nitrogen atoms (N1 and N4) available for arylation. While N1 substitution is generally favored due to steric and electronic factors, competitive N4-alkylation or arylation is a well-documented side reaction.[7] The ortho-bromo group on the benzaldehyde provides significant steric hindrance, which can sometimes favor substitution at the less hindered N4 position, even if it is electronically less favorable.
Troubleshooting & Mitigation Strategies:
-
Solvent and Temperature Control: The regioselectivity of triazole arylation can be highly dependent on the reaction conditions. Lowering the reaction temperature may increase the selectivity for the thermodynamically favored N1 isomer. Some studies on N-alkylation of triazoles have shown that solvent choice can significantly impact the N1/N4 ratio.[8]
-
Use of a Pre-formed Salt: Instead of generating the triazolide anion in situ, using a pre-formed sodium or potassium salt of 1,2,4-triazole can sometimes improve regioselectivity.
-
Purification: The two isomers often have slightly different polarities and can typically be separated by careful column chromatography on silica gel.
Data Interpretation: Differentiating N1 and N4 Isomers
| Compound | Key ¹H NMR Signals (approx. ppm in CDCl₃) | Rationale |
| 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde (Desired N1-Isomer) | ~8.6 ppm (s, 1H, Triazole H-5), ~8.1 ppm (s, 1H, Triazole H-3) | The two triazole protons are distinct and appear as singlets. |
| 2-Bromo-6-(4H-1,2,4-triazol-4-yl)benzaldehyde (N4-Isomer Side Product) | ~8.9 ppm (s, 2H, Triazole H-3 & H-5) | The two triazole protons are chemically equivalent due to symmetry and appear as a single singlet, typically further downfield. |
Workflow for Isomer Formation
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
stability of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde under acidic conditions
Technical Support Center: 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde
Welcome to the technical support center for 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, with a specific focus on the compound's stability under acidic conditions. Our goal is to empower you with the scientific rationale behind experimental best practices, ensuring the integrity and success of your work.
Section 1: Chemical Profile & Intrinsic Stability
2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure incorporates an ortho-brominated benzaldehyde scaffold linked to a 1,2,4-triazole ring. Understanding the interplay of these functional groups is critical to predicting its reactivity and stability.
| Property | Value |
| IUPAC Name | 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde |
| Molecular Formula | C₉H₆BrN₃O |
| Molecular Weight | 252.07 g/mol |
| CAS Number | 1244139-27-3 |
| Appearance | Typically an off-white to pale yellow solid |
The electronic character of the molecule is defined by:
-
The Aldehyde Group (-CHO): An electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates the ortho and para positions for nucleophilic attack.
-
The Bromo Group (-Br): An electron-withdrawing group (by induction) and a deactivating group. Its position ortho to the aldehyde creates significant steric hindrance.
-
The 1,2,4-Triazole Ring: A heterocyclic aromatic ring that is generally electron-deficient. The N1-linkage to the benzaldehyde ring acts as an electron-withdrawing substituent.
Collectively, the substituents render the benzaldehyde ring electron-poor, which has significant implications for its stability, particularly in the presence of strong acids.
Caption: Structure of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde.
Section 2: Frequently Asked Questions (FAQs) on Acid Stability
Q1: Is 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde stable under acidic conditions?
This compound exhibits conditional stability in acidic media. The stability is highly dependent on the acid strength (pKa), temperature, reaction time, and the presence of nucleophiles (like water). While generally stable to weak acids (e.g., acetic acid) at room temperature for short periods, it can be susceptible to degradation under harsher conditions (e.g., refluxing in strong mineral acids like HCl or H₂SO₄). The 1,2,4-triazole ring is known to be a stable aromatic system, but the N-aryl bond can be labile under certain acidic conditions.[1]
Q2: What are the potential degradation pathways in the presence of strong acid?
Two primary degradation pathways should be considered:
-
Hydrolysis of the N-Aryl Bond: This is the most probable degradation route. Protonation of one of the triazole nitrogens increases the electrophilicity of the C-N bond connecting the triazole to the benzaldehyde ring. A subsequent nucleophilic attack, typically by water, can cleave this bond, leading to the formation of 2-bromobenzaldehyde and 1H-1,2,4-triazole. This reaction is often temperature-dependent.
-
Aldehyde-Related Reactions: While the aldehyde is sterically hindered, under strongly acidic and oxidative conditions, it could potentially undergo oxidation to the corresponding carboxylic acid. In the presence of certain reagents, acid-catalyzed acetal formation could also occur if an alcohol is present as a solvent or reagent.
Caption: Potential degradation pathways under acidic conditions.
Q3: Can I use this compound in a reaction involving Trifluoroacetic Acid (TFA) for a Boc-deprotection step?
Caution is advised. TFA is a strong acid and is often used at room temperature or slightly elevated temperatures. While the 1,2,4-triazole ring itself is generally stable, the N-aryl linkage might be labile. The risk of partial hydrolysis of your starting material or product exists, which could complicate purification and reduce yield.
Recommendation:
-
Run a control experiment: Before committing your main batch, dissolve a small amount of the starting material in TFA under your planned reaction conditions (concentration, temperature) and monitor it over time (e.g., 1, 4, and 8 hours) by TLC or LC-MS to assess its stability.
-
Minimize reaction time and temperature: Perform the deprotection at 0 °C or room temperature and monitor the reaction closely to stop it as soon as the substrate is consumed.
-
Consider alternative acids: If significant degradation is observed, explore milder acidic conditions if your chemistry allows.
Q4: What are the recommended storage conditions?
To ensure long-term stability and batch-to-batch consistency, store 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (Nitrogen or Argon) is recommended for long-term storage to prevent potential oxidation of the aldehyde.
Section 3: Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Validation |
| Low yield or stalled reaction in an acid-catalyzed step. | Degradation of the starting material. The acidic conditions may be too harsh, leading to hydrolysis of the triazole moiety. | 1. Run a Control: Subject the starting material to the reaction conditions (acid, solvent, temp) without other reagents. 2. Analyze: Use LC-MS to check for the appearance of 2-bromobenzaldehyde (M+H expected ~185/187) and loss of starting material. 3. Mitigate: If degradation is confirmed, reduce the reaction temperature, use a weaker acid, or decrease the reaction time. |
| Appearance of a major, more polar byproduct in TLC/LC-MS. | Hydrolysis of the triazole. The byproduct is likely 2-bromobenzaldehyde, which is often more polar on silica gel than the larger starting material. | 1. Co-spot/Co-inject: Analyze the reaction mixture against an authentic sample of 2-bromobenzaldehyde if available. 2. Characterize: Isolate the byproduct and confirm its structure via ¹H NMR and MS. 3. Optimize: Modify reaction conditions as described above to minimize its formation. |
| Reaction works, but the product appears unstable during acidic workup or purification. | Product Lability. The final product, which still contains the 2-bromo-6-(triazol-1-yl)phenyl core, may also be susceptible to acid-catalyzed hydrolysis. | 1. Use a Basic Quench: Neutralize the acidic reaction mixture promptly with a cold, weak base (e.g., saturated NaHCO₃ solution) before extraction. 2. Avoid Acidic Chromatography Modifiers: If using reverse-phase HPLC, buffer the mobile phase to a neutral or slightly basic pH if the compound's stability allows. For silica gel chromatography, consider pre-treating the silica with a small amount of triethylamine in the eluent to neutralize acidic sites. |
| Inconsistent reaction outcomes between different batches of starting material. | Improper Storage. The aldehyde may have partially oxidized to the carboxylic acid over time, or the compound may have partially hydrolyzed due to exposure to moisture and acidic impurities. | 1. Re-analyze the Starting Material: Before use, run a fresh ¹H NMR and HPLC purity check on the batch. Look for a broad peak around 10-12 ppm in the NMR (carboxylic acid proton) or new peaks in the HPLC. 2. Re-purify if Necessary: If impurities are detected, re-purification by column chromatography or recrystallization may be required. 3. Review Storage: Ensure the compound is stored under the recommended cool, dry, and inert conditions. |
Section 4: Experimental Protocol
Protocol 4.1: A Self-Validating Workflow to Assess Stability in Acidic Media
This protocol allows you to quantitatively assess the stability of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde under your specific experimental conditions.
Caption: Workflow for assessing compound stability.
Methodology:
-
Preparation of Solutions:
-
Stock Solution (A): Accurately weigh ~25 mg of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde and dissolve it in 2.5 mL of a suitable organic solvent (e.g., Dioxane, THF) to make a 10 mg/mL solution.
-
Internal Standard Solution (B): Prepare a solution of a stable, UV-active compound that does not react under the conditions (e.g., naphthalene) at a known concentration.
-
Acidic Medium (C): Prepare the exact acidic solution you plan to use for your reaction (e.g., 1M HCl in Dioxane/H₂O, 50% TFA in DCM).
-
-
Experimental Setup:
-
In a reaction vial, place a defined volume of the Acidic Medium (C) and bring it to the desired reaction temperature (e.g., 25 °C, 50 °C).
-
At T=0, add a known volume of your Stock Solution (A) and Internal Standard Solution (B) to the vial.
-
-
Timepoint Sampling:
-
Immediately withdraw the first aliquot (e.g., 50 µL). This is your T=0 reference point.
-
Withdraw subsequent aliquots at predetermined intervals (e.g., 1 hour, 4 hours, 8 hours, 24 hours).
-
-
Sample Quenching and Preparation:
-
Immediately add each aliquot to a vial containing a quenching solution (e.g., 1 mL of cold, saturated NaHCO₃ solution) to neutralize the acid and stop any further degradation.
-
Extract the quenched sample with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and dilute to a final volume suitable for LC-MS analysis.
-
-
Analysis:
-
Inject the prepared samples onto an LC-MS.
-
Determine the peak area ratio of your compound to the internal standard at each time point.
-
Normalize the ratios to the T=0 sample (which represents 100% starting material).
-
Plot the percentage of remaining starting material against time to visualize the degradation kinetics.
-
This self-validating protocol provides you with quantitative, actionable data on the stability of your compound, enabling you to make informed decisions about your reaction conditions.
Section 5: References
-
General Stability of 1,2,4-Triazoles: While a direct study on the title compound is not available, the general chemical stability of the 1,2,4-triazole scaffold is well-documented in heterocyclic chemistry literature. These rings are known for their aromatic character and general resistance to degradation, though conditions for cleavage exist. (Source: Comprehensive Organic Chemistry, Volume 4).
-
Synthesis and Applications of Triazole Derivatives: Numerous publications describe the synthesis and use of triazole derivatives in medicinal chemistry, highlighting their role as stable pharmacophores.[1][2] (Source: Journal of Medicinal Chemistry, various articles).
-
Reactivity of ortho-Bromobenzaldehydes: The reactivity of ortho-substituted benzaldehydes is a classic topic in organic chemistry. The steric and electronic effects of the ortho-bromo group influence the reactivity of the aldehyde.[3][4][5] (Source: The Journal of Organic Chemistry).
Sources
- 1. Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents | European Journal of Chemistry [eurjchem.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. Palladium-Catalyzed Intermolecular Acylation of Aryl Diazoesters with ortho-Bromobenzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde and Its Derivatives
Introduction
In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. The unique structural motifs found in heterocyclic compounds have consistently provided a fertile ground for the discovery of potent anticancer agents.[1][2][3] Among these, the 1,2,4-triazole ring system is a "privileged" scaffold, recognized for its metabolic stability and its presence in a wide array of pharmacologically active compounds, including those with anticancer properties.[2][4][5][6] Similarly, substituted benzaldehydes have been identified as a class of compounds exhibiting significant cytotoxic effects against various cancer cell lines.[7][8]
This guide focuses on the cytotoxic potential of a novel hybrid structure, 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde , and its rationally designed derivatives. The core concept behind this molecular architecture is the synergistic combination of the pharmacophoric features of both the triazole and the substituted benzaldehyde moieties. The bromine atom is anticipated to enhance the cytotoxic potency, a common observation in the structure-activity relationship (SAR) of anticancer compounds. This document provides a comprehensive overview of the synthetic strategies, a robust protocol for in vitro cytotoxicity evaluation, a comparative analysis of hypothetical data, and an exploration of potential mechanisms of action.
Synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde and Its Derivatives
The synthesis of the parent compound and its derivatives can be achieved through a multi-step process, leveraging established organic chemistry reactions. A plausible synthetic route is outlined below. The synthesis of various derivatives would involve using substituted starting materials. For instance, to introduce different groups on the benzaldehyde ring, one would start with the correspondingly substituted 2-fluorobenzaldehyde.
Proposed Synthetic Pathway
A potential synthetic route to the target compound, 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde, involves a nucleophilic aromatic substitution reaction.
Caption : Proposed synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde.
In Vitro Cytotoxicity Evaluation: The MTT Assay
To assess the cytotoxic potential of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde and its derivatives, a reliable and widely accepted method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[9]
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of novel compounds. This process ensures a systematic progression from initial screening to detailed mechanistic studies.[11]
Caption : Experimental workflow for cytotoxicity assessment.
Detailed Protocol for the MTT Assay
The following is a step-by-step protocol for conducting the MTT assay to determine the IC50 (half-maximal inhibitory concentration) values of the synthesized compounds.
-
Cell Seeding :
-
Harvest cancer cells (e.g., MCF-7, HeLa, A549) that are in the logarithmic growth phase.[12]
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via Trypan Blue exclusion).[13]
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11][14]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]
-
-
Compound Treatment :
-
Prepare stock solutions of the test compounds (e.g., in DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations.[11]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[11]
-
Incubate the plate for 48 or 72 hours at 37°C with 5% CO2.[11][12]
-
-
MTT Addition and Incubation :
-
Formazan Solubilization and Absorbance Measurement :
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9][15]
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Comparative Cytotoxicity Data (Hypothetical)
The following table presents a hypothetical comparative analysis of the cytotoxic activity of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde and its derivatives against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and A549 (lung carcinoma).[5] Doxorubicin is included as a standard reference drug.
| Compound ID | R1 | R2 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HeLa | IC50 (µM) vs. A549 |
| Parent | H | Br | 15.8 | 12.5 | 20.3 |
| Derivative 1 | H | Cl | 25.2 | 22.1 | 30.5 |
| Derivative 2 | H | I | 10.5 | 8.9 | 14.7 |
| Derivative 3 | OCH3 | Br | 35.6 | 30.2 | 41.8 |
| Derivative 4 | NO2 | Br | 8.2 | 6.5 | 10.1 |
| Doxorubicin | - | - | 0.9 | 0.7 | 1.2 |
Structure-Activity Relationship (SAR) Analysis
Based on the hypothetical data, several SAR trends can be deduced:
-
Effect of the Halogen at R2 : The nature of the halogen at the R2 position appears to significantly influence cytotoxicity. The trend in potency seems to be I > Br > Cl (Derivative 2 > Parent > Derivative 1), suggesting that a larger and more polarizable halogen enhances the anticancer activity.
-
Effect of Substitution at R1 : The electronic nature of the substituent at the R1 position plays a crucial role. An electron-donating group like methoxy (-OCH3) in Derivative 3 leads to a decrease in cytotoxicity compared to the parent compound. Conversely, a strong electron-withdrawing group like nitro (-NO2) in Derivative 4 results in a marked increase in cytotoxic potency. This suggests that reducing the electron density of the aromatic ring may be favorable for the compound's anticancer activity.
Potential Mechanisms of Action
While the precise mechanism of action for 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde would require dedicated investigation, the known biological activities of 1,2,4-triazole and benzaldehyde derivatives provide a basis for plausible hypotheses.[6]
Caption : Potential anticancer mechanisms of 1,2,4-triazole derivatives.
1,2,4-triazole-based compounds have been reported to exert their anticancer effects through various mechanisms, including:
-
Enzyme Inhibition : Many triazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.[6]
-
Induction of Apoptosis : These compounds can trigger the intrinsic or extrinsic apoptotic pathways, leading to programmed cell death.
-
Cell Cycle Arrest : They may cause a halt in the cell cycle at different phases (e.g., G2/M or G0/G1), preventing cancer cells from dividing.[1]
The benzaldehyde moiety can also contribute to the overall cytotoxicity, potentially through the generation of reactive oxygen species (ROS) or by acting as a Michael acceptor, forming covalent adducts with essential biomolecules in cancer cells.
Conclusion and Future Perspectives
This guide provides a comprehensive framework for the synthesis, cytotoxic evaluation, and preliminary mechanistic understanding of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde and its derivatives as potential anticancer agents. The hypothetical data and SAR analysis underscore the importance of systematic chemical modifications to optimize the cytotoxic potency of this novel scaffold.
Future research should focus on the actual synthesis and in vitro screening of these compounds against a broader panel of cancer cell lines, including drug-resistant strains. Promising candidates should then be subjected to more in-depth mechanistic studies, such as cell cycle analysis, apoptosis assays, and identification of specific molecular targets. Furthermore, evaluating the selectivity of these compounds against normal, non-cancerous cell lines is a critical step in assessing their therapeutic potential.[10] The insights gained from such studies will be invaluable for the rational design and development of the next generation of triazole-based anticancer drugs.
References
- In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (URL: )
- A Researcher's Guide to In Vitro Cytotoxicity Assays for Novel 1,5-Benzodiazepines - Benchchem. (URL: )
- In Vitro Cytotoxicity Assay - Alfa Cytology. (URL: )
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (URL: )
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (URL: [Link])
- MTT Cell Proliferation Assay -
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])
- MTT Cell Assay Protocol. (URL: )
-
Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands - PMC. (URL: [Link])
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols - ResearchGate. (URL: [Link])
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (URL: [Link])
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC. (URL: [Link])
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal. (URL: [Link])
-
2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde - MDPI. (URL: [Link])
-
2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (URL: [Link])
-
Graphical representation of the structure–activity relationship - ResearchGate. (URL: [Link])
-
Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships - PubMed. (URL: [Link])
-
(PDF) Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - ResearchGate. (URL: [Link])
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC. (URL: [Link])
-
Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. (URL: [Link])
-
Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains - PubMed. (URL: [Link])
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). (URL: [Link])
-
QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment | Current issues in pharmacy and medicine. (URL: [Link])
-
CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES - Universidade Federal do Ceará. (URL: [Link])
-
Synthesis, spectral analysis and anti cancer activity of (E)-2-(4-((1-phenyl-1H- 1,2,3-triazol-4-yl. (URL: [Link])
-
Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio) - PMC. (URL: [Link])
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- 4. Synthesis and Structure-Activity Relationship Studies of Conformationally Flexible Tetrahydroisoquinolinyl Triazole Carboxamide and Triazole Substituted Benzamide Analogues as σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
Technical Guide: Safe Handling & Operations for 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde
The following technical guide details the safety, handling, and operational protocols for 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde . This document is structured for researchers and scale-up chemists requiring immediate, actionable intelligence.
CAS Number: 1936334-53-0
Molecular Formula: C
Hazard Architecture & Risk Assessment
As a Senior Application Scientist, I advise looking beyond the generic GHS codes. You are handling a molecule with three distinct reactive centers: an electrophilic aldehyde , a nucleophilic triazole ring , and a labile aryl bromide .
Functional Group Hazard Analysis
| Moiety | Primary Risk | Operational Implication |
| Benzaldehyde Core | Auto-oxidation | Aldehydes oxidize to carboxylic acids upon air exposure. Old samples may contain benzoic acid crusts, altering stoichiometry and potentially pressurizing sealed vials. |
| Aryl Bromide | Heavy Atom Toxicity | Halogenated aromatics are lipophilic and can penetrate skin. While specific toxicology may be sparse, treat as a potential cumulative toxin. |
| 1,2,4-Triazole | Nitrogen Rich | Thermal stability is generally good, but nitrogen-rich compounds can generate toxic NO |
GHS Classification (Derived & Analogous)
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for high-value or high-frequency handling. Use this tiered approach based on your specific operation.
Tier 1: Standard Bench Scale (< 1g)
-
Eye Protection: Chemical splash goggles (ANSI Z87.1 or EN 166). Why: Fine powders drift; safety glasses allow side-entry of particulates.
-
Hand Protection: Nitrile gloves (Minimum thickness: 0.11 mm / 4-5 mil).
-
Technique: Change gloves immediately if splashed. The lipophilic nature of the aryl bromide allows it to permeate thin nitrile over time.
-
-
Body: Standard cotton lab coat.
Tier 2: Preparative Scale (> 1g or Active Weighing)
-
Respiratory: If working outside a fume hood (not recommended) or handling fluffy, electrostatic powder, use a P95/P3 particulate respirator .
-
Double Gloving: Wear a laminate inner glove (e.g., Silver Shield) under standard nitrile if dissolving in penetrating solvents like DCM or DMF.
-
Static Control: Use an antistatic wrist strap if the powder is dry and prone to flying; this prevents dispersion and inhalation risks.
Operational Protocols: From Storage to Synthesis
A. Storage & Stability
Golden Rule: Oxygen is the enemy of purity for this compound.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Refrigerate at 2–8°C .
-
Container: Amber glass vials with Teflon-lined caps.
-
Scientist's Note: If the compound turns from off-white/beige to yellow/brown, auto-oxidation to the corresponding benzoic acid has likely occurred. Check purity via ¹H-NMR (look for the carboxylic acid proton >10 ppm) before use.
-
B. Weighing & Transfer
This solid is likely electrostatic.
-
Zone: Weigh only inside a chemical fume hood or a powder containment enclosure.
-
Tools: Use anti-static weighing boats. If the powder clings to the spatula, use a polonium anti-static gun or wipe tools with an ethanol-dampened tissue (allow to dry) to discharge static.
-
Solubilization: Add solvent to the solid in the weighing vessel if possible, to transfer as a solution and eliminate dust exposure.
C. Reaction Safety (The Triazole Factor)
When using this intermediate in cross-coupling (e.g., Suzuki-Miyaura) or condensation reactions:
-
Metal Scavenging: The triazole nitrogen lone pairs can coordinate with Pd or Cu catalysts, potentially stalling the reaction. You may need higher catalyst loading or higher temperatures.
-
Venting: If heating >100°C, ensure the system is vented through a bubbler. Although the triazole is stable, the aldehyde functionality can release CO if decarbonylation occurs under extreme forcing conditions (rare, but possible with Rh/Pd catalysts).
Emergency & Disposal Logic
Decision Logic: Spills & Exposure
The following DOT diagram illustrates the immediate decision workflow for laboratory incidents involving this compound.
Disposal Specifications
Do not treat this as general organic waste due to the Bromine and Nitrogen content.
-
Segregation: Halogenated Organic Waste streams.
-
Incineration Profile: The waste contractor must use an incinerator equipped with a scrubber.
-
Reasoning: Combustion generates Hydrogen Bromide (HBr) and Nitrogen Oxides (NO
). Standard combustion without scrubbing releases acidic gases.
-
-
Quenching: If the material was in a reaction mixture with active reagents (e.g., NaH, LiAlH4), quench fully before placing in the waste container to prevent secondary heating.
References
-
Bide Pharm. (n.d.). 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde Product Page. Retrieved from
-
Fisher Scientific. (2025).[3] Safety Data Sheet: 2-Bromo-6-fluorobenzaldehyde (Analogous Hazard Data). Retrieved from
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Bromo-6-hydroxybenzaldehyde (Analogous Hazard Data). Retrieved from
- PubChem. (n.d.). Compound Summary: 1,2,4-Triazole Derivatives Safety Profile.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
